

A Comprehensive Technical Guide to Fmoc-D-homoleucine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B557671*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -(9-Fluorenylmethoxycarbonyl)-D-homoleucine (**Fmoc-D-homoleucine**), a critical non-natural amino acid derivative employed in advanced peptide synthesis and drug discovery. This document details its physicochemical properties, core applications, and standardized experimental protocols for its use.

Core Properties of Fmoc-D-homoleucine

Fmoc-D-homoleucine is a derivative of the D-isomer of homoleucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino terminus. This strategic chemical modification is essential for its application in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).

The key quantitative and qualitative data for **Fmoc-D-homoleucine** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	204320-60-5	[1] [2]
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[1] [3] [4]
Molecular Weight	367.44 g/mol	[1] [3] [4]
Purity	≥ 97% (HPLC)	[1]
Appearance	White to off-white solid/powder	[1]
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid	[3] [4]
Synonyms	Fmoc-D-HomoLeu-OH, Fmoc-D-Hle-OH	[1] [4]
Storage Conditions	0–8 °C	[1]
Predicted Density	1.188 ± 0.06 g/cm ³	[4]
Predicted Boiling Point	568.1 ± 33.0 °C	[4]

Applications in Research and Development

Fmoc-D-homoleucine is a valuable building block in the synthesis of novel peptides for therapeutic and research purposes. The incorporation of a non-natural D-amino acid offers significant advantages in drug design.

- Peptide Synthesis: It serves as a fundamental component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the precise, stepwise construction of complex peptide sequences.[\[1\]](#) The Fmoc group provides a stable, base-labile protecting shield for the amine group, preventing unwanted side reactions during peptide chain elongation.[\[5\]](#)[\[6\]](#)
- Drug Development: Peptides containing D-amino acids, such as D-homoleucine, exhibit enhanced resistance to proteolytic degradation by enzymes in the body.[\[7\]](#)[\[8\]](#) This increased stability extends the plasma half-life and improves the overall bioavailability of peptide-based therapeutics. Researchers leverage this property to design more robust drug candidates, including potent antimicrobial and anticancer peptides.[\[9\]](#)

- **Bioconjugation and Research:** This derivative is used in bioconjugation strategies to link peptides to other biomolecules, which is crucial for creating targeted drug delivery systems. [1][9] Furthermore, it is employed in protein engineering and neuroscience research to study protein-protein interactions and develop novel neuropeptides.[1]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a standard, detailed protocol for the incorporation of **Fmoc-D-homoleucine** or any other Fmoc-protected amino acid into a growing peptide chain using manual SPPS.

Protocol: Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is fully assembled.

1. Resin Preparation & Swelling:

- Place the appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[5][10]
- Wash the resin with N,N-Dimethylformamide (DMF) (2-3 times).
- Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions by allowing reagents to access the reactive sites within the resin beads.[10][11]

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.
- Add a solution of 20% piperidine in DMF to the resin.[10]
- Agitate the mixture for 5-7 minutes at room temperature to cleave the Fmoc group from the N-terminus of the peptide chain.[10]
- Drain the piperidine solution and repeat the treatment for another 15-20 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved Fmoc-adduct.[10]

3. Amino Acid Coupling:

- In a separate vial, dissolve **Fmoc-D-homoleucine** (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[10]
- Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it for coupling.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]
- Drain the coupling solution from the resin.

4. Washing:

- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- A final wash with Dichloromethane (DCM) and/or Isopropyl Alcohol (IPA) can be performed before proceeding to the next cycle or final cleavage.[6]

5. Peptide Cleavage from Resin (Final Step):

- Once the full peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate using cold diethyl ether, then centrifuge to collect the peptide pellet.

Visualized Workflows and Pathways

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, detailing the key steps of deprotection, activation, and coupling.

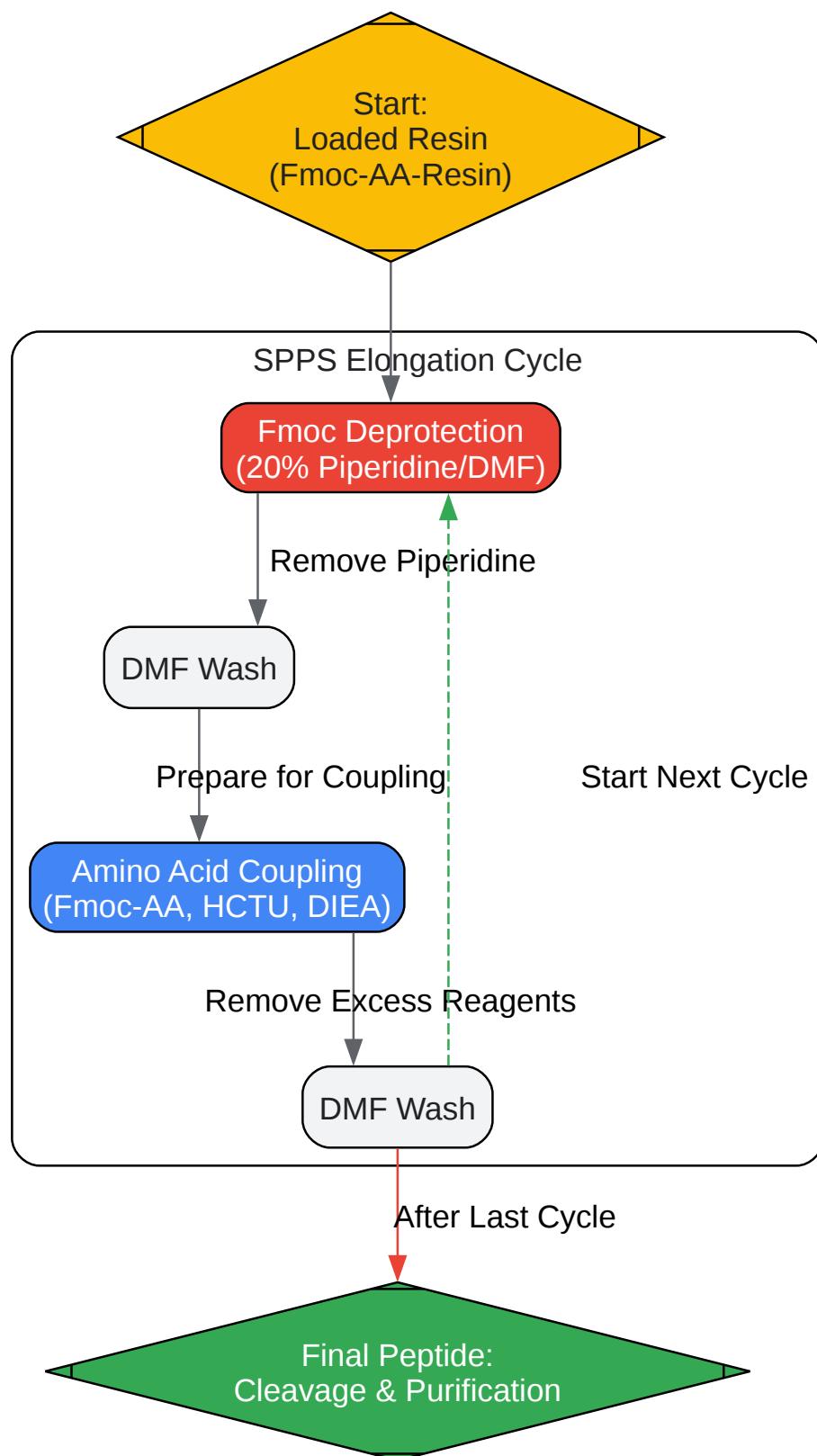
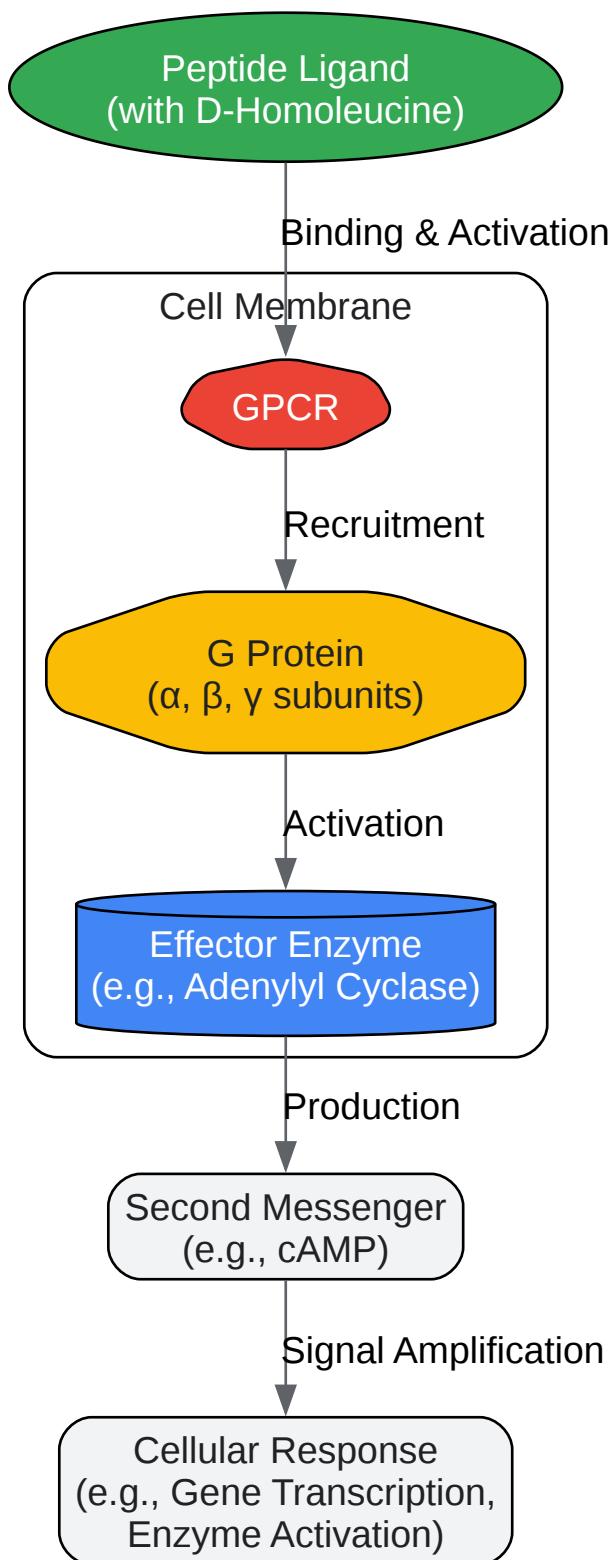


[Click to download full resolution via product page](#)

Diagram 1: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Modulation of GPCR Signaling by D-Amino Acid Containing Peptides

While **Fmoc-D-homoleucine** itself is a synthesis precursor, its incorporation into a peptide can significantly alter the peptide's biological activity. D-amino acids can change a peptide's conformation, affecting how it binds to and activates receptors like G protein-coupled receptors (GPCRs). This can lead to altered downstream signaling.^{[7][12][13]} For instance, a D-amino acid might enhance receptor selectivity or prolong signaling by increasing the peptide's resistance to degradation.^{[8][13]}

The diagram below illustrates a general GPCR signaling cascade that can be modulated by such a modified peptide ligand.

[Click to download full resolution via product page](#)

Diagram 2: A generalized G Protein-Coupled Receptor (GPCR) signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. FMOC-D-HOMOLEUCINE | 204320-60-5 [chemicalbook.com]
- 3. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous L- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-D-homoleucine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557671#fmoc-d-homoleucine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com